molecular formula C8H10N2O4 B372518 5-Ethoxy-3-methoxy-2-nitropyridine

5-Ethoxy-3-methoxy-2-nitropyridine

Cat. No.: B372518
M. Wt: 198.18g/mol
InChI Key: APRVAQTWOMQJCY-UHFFFAOYSA-N
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Description

5-Ethoxy-3-methoxy-2-nitropyridine is a high-purity chemical intermediate designed for research and development applications, strictly for Research Use Only (RUO) and not for diagnostic, therapeutic, or personal use. This multi-functional substituted pyridine serves as a valuable synthetic building block in organic chemistry, particularly in the construction of more complex nitrogen-containing heterocycles. Its distinct substitution pattern, featuring both ethoxy and methoxy groups adjacent to a nitro functionality, makes it a versatile precursor for nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling, facilitating the exploration of novel molecular structures. In Pharmaceutical Development , this compound is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), potentially for applications in anti-inflammatory and analgesic medications. Its use in Agrochemical Research contributes to the formulation of advanced pesticides and herbicides, where its structure can enhance efficacy and selectivity. Additionally, in Material Science , researchers incorporate it into polymers and specialty coatings to impart improved thermal stability and chemical resistance. As with all nitropyridine derivatives, appropriate safety precautions must be followed; refer to the supplied Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18g/mol

IUPAC Name

5-ethoxy-3-methoxy-2-nitropyridine

InChI

InChI=1S/C8H10N2O4/c1-3-14-6-4-7(13-2)8(9-5-6)10(11)12/h4-5H,3H2,1-2H3

InChI Key

APRVAQTWOMQJCY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC

Canonical SMILES

CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the pyridine ring significantly influence reactivity, stability, and applications. Below is a comparative analysis with structurally related compounds:

2-Methoxy-4-methyl-5-nitropyridine (7c)
  • Molecular Formula : C₇H₈N₂O₃
  • Key Features : Methoxy at position 2, methyl at 4, nitro at 3.
  • Synthesis : Achieved in 95% yield via established procedures .
  • Comparison: The absence of an ethoxy group and the presence of a methyl substituent reduce steric hindrance compared to 5-ethoxy-3-methoxy-2-nitropyridine. Methyl groups typically enhance solubility in non-polar solvents, whereas ethoxy groups increase lipophilicity .
5-Chloro-2-methoxy-3-nitropyridine
  • Molecular Formula : C₆H₅ClN₂O₃
  • Key Features : Chloro at position 5, methoxy at 2, nitro at 3.
  • Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals .
  • Comparison : The electronegative chlorine atom at position 5 enhances electrophilic substitution reactivity compared to the ethoxy group in this compound. This difference may influence regioselectivity in downstream reactions .
3-Iodo-2-methoxy-5-nitropyridine
  • Molecular Formula : C₆H₅IN₂O₃
  • Key Features : Iodo at position 3, methoxy at 2, nitro at 4.
  • Physicochemical Properties : Higher molecular weight (280.02 g/mol ) due to iodine, which also increases polarizability and boiling point compared to ethoxy/methoxy derivatives .
  • Comparison : The iodo substituent enables participation in Ullmann or Suzuki coupling reactions, a reactivity profile distinct from ethoxy-containing analogs .

Physical and Chemical Properties

The table below summarizes critical data for this compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications
This compound C₈H₁₀N₂O₄ 198.18 358.2±37.0 1.66 Organic synthesis intermediate
2-Methoxy-4-methyl-5-nitropyridine (7c) C₇H₈N₂O₃ 168.15 Not reported ~1.2* High-yield synthetic building block
5-Chloro-2-methoxy-3-nitropyridine C₆H₅ClN₂O₃ 188.57 Not reported ~1.8* Pharmaceutical intermediates
3-Iodo-2-methoxy-5-nitropyridine C₆H₅IN₂O₃ 280.02 Not reported ~2.1* Cross-coupling reactions

*Estimated based on substituent contributions.

Preparation Methods

Nitration of Pre-Substituted Pyridine Derivatives

A common strategy involves nitrating pyridine precursors already bearing ethoxy and methoxy groups. For example, 3-methoxy-5-ethoxypyridine can undergo nitration at position 2 using mixed acid systems (HNO₃/H₂SO₄) or alternative nitrating agents like N₂O₅/SO₂.

Key Steps:

  • Substitution Reactions :

    • Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For instance, 3-hydroxy-5-ethoxypyridine may undergo methylation using methyl iodide (CH₃I) in the presence of a base.

    • Ethoxy groups are introduced via reaction with ethyl bromide (C₂H₅Br) under alkaline conditions.

  • Nitration :

    • Mixed Acid System : A nitrating mixture (HNO₃/H₂SO₄) at 0–40°C selectively nitrates the pyridine ring. The electron-donating methoxy and ethoxy groups direct nitro substitution to the ortho/para positions. However, steric and electronic factors favor nitration at position 2.

    • N₂O₅/SO₂ Method : This approach avoids harsh acidic conditions. Pyridine derivatives react with N₂O₅ in liquid SO₂, forming an N-nitropyridinium intermediate, which undergoes a-sigmatropic shift to yield 2-nitropyridines.

Example Protocol (Adapted from):

  • Substrate : 3-Methoxy-5-ethoxypyridine (10 mmol)

  • Nitrating Agent : N₂O₅ (12 mmol) in liquid SO₂ at -10°C

  • Reaction Time : 6 hours

  • Workup : Quench with aqueous HSO₃⁻, extract with CH₂Cl₂, and purify via column chromatography.

  • Yield : 68–72%.

Sequential Functionalization of Pyridine Core

Industrial-Scale Methodologies

Microreactor-Based Nitration

Recent patents highlight the use of continuous-flow microreactors for improved safety and yield:

Protocol (Adapted from):

  • Reaction Solution I : 3-Methoxy-5-ethoxypyridine (2 M in ethylene dichloride).

  • Reaction Solution II : Nitrating mixture (65% HNO₃ and 98% H₂SO₄, 1:3 v/v).

  • Conditions :

    • Flow Rates : 50 mL/min (Solution I) and 46 mL/min (Solution II).

    • Temperature : 40°C.

    • Residence Time : 30 seconds.

  • Yield : 85–90% with >98% purity.

Advantages :

  • Reduced thermal runaway risks.

  • Precise control over stoichiometry and reaction time.

Catalytic Nitration with Solid Acids

To minimize waste, solid acid catalysts (e.g., zeolites or sulfonated resins) replace H₂SO₄:

Example :

  • Catalyst : H-Beta zeolite (SiO₂/Al₂O₃ = 30).

  • Conditions : HNO₃ (2 eq.), 60°C, 4 hours.

  • Yield : 75%.

Comparative Analysis of Methods

Method Conditions Yield Regioselectivity Scalability
Mixed Acid NitrationHNO₃/H₂SO₄, 0–40°C60–70%ModerateIndustrial
N₂O₅/SO₂ NitrationN₂O₅, SO₂, -10°C68–72%HighLab-Scale
Microreactor NitrationContinuous Flow, 40°C85–90%HighIndustrial
Solid Acid CatalysisH-Beta zeolite, 60°C75%ModeratePilot-Scale

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, H-6), 7.10 (d, J=2.4 Hz, 1H, H-4), 4.20 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃).

    • HPLC : Purity >98% (C18 column, acetonitrile/water) .

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